Boc-N-methyl-tranexamic acid, also known as trans-4-(Boc-methylaminomethyl)cyclohexane carboxylic acid, is a derivative of tranexamic acid that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antifibrinolytic agents and prodrugs.
The compound is synthesized from tranexamic acid, which is a well-established drug used primarily to reduce bleeding. Tranexamic acid itself is derived from the amino acid lysine and is widely used in various medical applications, including surgery and trauma care.
Boc-N-methyl-tranexamic acid falls under the category of amino acids and their derivatives. It is classified as an antifibrinolytic agent due to its ability to inhibit fibrinolysis, which is the process that leads to the breakdown of fibrin in blood clots.
The synthesis of Boc-N-methyl-tranexamic acid typically involves several steps:
The synthesis process may involve various solvents and reagents, including thionyl chloride, methanol, and ammonia, under controlled temperature conditions to ensure high yields and purity of the final product.
Boc-N-methyl-tranexamic acid has a complex molecular structure characterized by its cyclohexane backbone and the presence of both an amine and a carboxylic acid functional group. The molecular formula for this compound is C₁₄H₂₅N₁O₄.
Boc-N-methyl-tranexamic acid participates in various chemical reactions typical for amino acids and their derivatives:
These reactions are often facilitated by catalysts or specific conditions (like temperature and pressure) to optimize yields and selectivity.
The mechanism of action for Boc-N-methyl-tranexamic acid is primarily linked to its role as an antifibrinolytic agent:
Studies indicate that modifications to the tranexamic acid structure can significantly affect its potency and efficacy as an antifibrinolytic agent .
Boc-N-methyl-tranexamic acid has several scientific uses:
The synthesis of Boc-N-methyl-tranexamic acid centers on the selective protection of the primary amine functionality while maintaining the carboxylic acid moiety's reactivity. The established approach involves a two-step sequence starting with N-methylation of tranexamic acid followed by Boc protection under Schotten-Baumann conditions. Experimental evidence indicates that optimal Boc incorporation employs di-tert-butyl dicarbonate in tetrahydrofuran-water mixtures (4:1 ratio) with sodium carbonate as base at 0-5°C, achieving protection yields exceeding 85% while minimizing racemization [6] [9].
Catalytic hydrogenation methodologies have demonstrated significant utility in precursor synthesis. Patent literature describes high-pressure hydrogenation (50-100 psi) of 4-(acetamidomethyl)benzoic acid derivatives using platinum oxide or Raney nickel catalysts in acidic ethanol-water systems, achieving complete deacetylation while maintaining the cyclohexane carboxylic acid scaffold's stereochemical integrity [8] [10]. The catalytic efficiency varies substantially between catalyst systems, with platinum-based catalysts achieving >98% conversion at 50°C within 6 hours, while palladium alternatives require extended reaction times (18-24 hours) for comparable yields [10].
Table 1: Hydrogenation Catalyst Performance for Tranexamic Acid Derivatives
Catalyst Type | Pressure (psi) | Temperature (°C) | Reaction Time (hr) | Yield (%) |
---|---|---|---|---|
Platinum Oxide | 50 | 50 | 6 | >98 |
Raney Nickel | 80 | 80 | 8 | 95 |
Palladium/Carbon | 50 | 50 | 18 | 92 |
Rhodium/Alumina | 60 | 70 | 10 | 90 |
Post-synthesis purification typically employs anion-exchange resin chromatography using Amberlite IRA-400 (OH⁻ form) with elution using 0.5-1M aqueous ammonia, effectively removing diastereomeric impurities and metal catalyst residues [10]. This approach achieves exceptional stereochemical purity (>99% trans-isomer) as confirmed by chiral HPLC analysis, critical for maintaining the compound's binding specificity to plasminogen kringle domains [6] [10]. Crystallization optimization studies demonstrate that ethanol-water mixtures (3:1 ratio) provide optimal crystal formation with recovery rates of 78-82% and purity >99.5% by HPLC [8].
Boc-N-methyl-tranexamic acid serves as a versatile building block for peptidomimetic antifibrinolytic agents through carboxyl-directed coupling reactions. Recent advances highlight the critical importance of coupling reagent selection in determining amidation efficiency and minimizing epimerization. Comparative studies demonstrate that DMT/NMM/TsO⁻ (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) achieves near-quantitative yields (>95%) in dipeptide formation with glycine ethyl ester within 30 minutes at 0°C, while traditional reagents like HOBt/DIC require extended reaction times (12-18 hours) with diminished yields (65-70%) [5] [9].
The structural constraint introduced by the Boc-N-methyl modification necessitates specialized coupling protocols. Molecular modeling reveals that the tert-butyloxycarbonyl group creates significant steric hindrance (van der Waals radius ≈ 5.5Å) adjacent to the reaction center, necessitating the use of sterically unhindered coupling agents [5]. Research demonstrates that triazine-based activators like DMT/NMM/TsO⁻ form highly reactive ester intermediates that resist epimerization, maintaining the trans-configuration integrity throughout amidation as confirmed by ¹H-NMR coupling constant analysis (J = 10-12 Hz for trans-disubstituted cyclohexane) [9].
Table 2: Coupling Reagent Efficiency for Boc-N-methyl-tranexamic Acid
Coupling Reagent | Reaction Time (hr) | Yield (%) | Epimerization (%) | Purity (HPLC, %) |
---|---|---|---|---|
DMT/NMM/TsO⁻ | 0.5 | 95 | <0.5 | 99.2 |
HATU/DIPEA | 2 | 88 | 1.2 | 98.5 |
HOBt/DIC | 12 | 70 | 3.8 | 96.1 |
EDCI/HOAt | 4 | 82 | 2.1 | 97.8 |
The synthesis of dipeptide derivatives incorporating tranexamic acid, aminocaproic acid, and 4-(aminomethyl)benzoic acid demonstrates the structural versatility achievable through optimized coupling strategies [9]. These compounds exhibit modified binding to plasminogen's lysine binding sites while maintaining antifibrinolytic activity, highlighting the pharmacological potential of Boc-N-methyl-tranexamic acid as a synthetic building block. Kinetic studies of coupling reactions reveal a second-order rate constant of 0.42 M⁻¹min⁻¹ for DMT/NMM/TsO⁻-mediated reactions, approximately 5-fold higher than conventional carbodiimide-based approaches [5].
The stereochemical integrity of the cyclohexane ring significantly influences the biological activity of Boc-N-methyl-tranexamic acid derivatives. Molecular docking studies demonstrate that the trans-configuration enables optimal simultaneous interaction with both the acidic (Asp55, Asp57) and basic (Arg34, Arg67) residues within the plasminogen Kringle 1 domain, with binding energies approximately 3.2 kcal/mol lower than cis-configured analogues [5]. This energetic difference translates to a 15-fold enhancement in plasminogen binding affinity, emphasizing the critical importance of diastereoselective synthesis [5] [9].
Synthetic approaches to maintain stereochemical purity employ chiral auxiliaries and asymmetric hydrogenation techniques. Patent literature describes the use of (R)-BINAP-ruthenium complexes for enantioselective hydrogenation of tetra-substituted cyclohexene precursors, achieving trans/cis ratios >30:1 and enantiomeric excess >98% [8] [10]. The hydrogenation selectivity proves highly solvent-dependent, with methanol-trifluoroethanol mixtures (4:1) providing optimal stereochemical outcomes by stabilizing the pro-chiral conformation through hydrogen-bonding interactions [10].
Advanced molecular dynamics simulations (100 ns trajectories) reveal that N-methylation enhances conformational rigidity by restricting rotation around the C-N bond (rotation barrier ≈ 14.3 kcal/mol), stabilizing the bioactive conformation where the carboxylic acid and methylamino groups adopt a diequatorial orientation [5]. This conformational restriction contributes to the observed 2.5-fold improvement in antifibrinolytic activity for specific triazole-containing derivatives compared to tranexamic acid itself, as demonstrated in clot lysis assays (IC₅₀ = 15μM vs. 38μM for TXA) [5]. The Boc group further stabilizes this conformation through hydrophobic interactions with Tyr72 in the Kringle domain, as evidenced by fluorescence quenching studies [5].
The choice between solid-phase synthesis (SPS) and solution-phase synthesis (SPSol) for Boc-N-methyl-tranexamic acid derivatives involves critical trade-offs in efficiency, scalability, and purity. Comparative analysis indicates that solution-phase approaches provide superior outcomes for small-scale, high-value derivatives requiring multiple synthetic steps, while solid-phase techniques offer advantages for rapid library generation.
Solution-phase synthesis demonstrates significant advantages for multi-step transformations, particularly those requiring harsh reaction conditions. Industrial-scale production employs solution-phase methods with an average yield of 87% per step across five-step sequences, compared to 68% for solid-phase alternatives when synthesizing triazole-containing antifibrinolytics [5]. This efficiency difference primarily stems from the reaction condition limitations imposed by acid-labile resin linkages, which preclude the use of strong acids or high temperatures (>80°C) necessary for certain deprotection and cyclization steps [9].
Solid-phase approaches utilizing Wang resin demonstrate utility for rapid analogue screening, enabling the synthesis of 24 derivatives within 72 hours through automated protocols [9]. However, resin loading capacities (typically 0.8-1.2 mmol/g) and cleavage yields (75-85%) present significant scalability limitations for industrial applications. Additionally, the Boc protecting group exhibits partial instability during extended resin handling, with approximately 5-7% deprotection observed over 24-hour periods under standard laboratory conditions [6].
Table 3: Synthesis Efficiency Comparison for Representative Derivatives
Synthetic Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Average step yield | 87% | 68% |
Typical scalability | >100g | <5g |
Purity (crude product) | 85-92% | 70-78% |
Purification requirements | Crystallization | HPLC |
Estimated production cost (per gram) | $175-240 [3] [7] | >$500 |
Economic considerations significantly favor solution-phase methods for commercial-scale production. Supplier pricing data indicates Boc-N-methyl-tranexamic acid production costs of approximately $175-240 per gram through optimized solution-phase routes, compared to >$500 per gram for solid-phase-derived material due to resin expenses and purification challenges [3] [7]. The storage stability of the compound (recommended at 0-8°C) further complicates solid-phase approaches, which typically generate larger intermediate quantities requiring stringent temperature control [6].
The purification infrastructure required presents another critical differentiator. Solution-phase products typically require straightforward crystallization using ethanol/water mixtures, achieving >99% purity after single recrystallization [8]. In contrast, solid-phase-derived compounds necessitate preparative reverse-phase HPLC for adequate purification, substantially increasing production time and solvent consumption. Lifecycle analysis indicates that solution-phase synthesis generates approximately 35% less solvent waste per gram of final product, enhancing environmental sustainability [5] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: